![molecular formula C34H36ClN3O10 B1234536 N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)
N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride
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Overview
Description
Zorubicin Hydrochloride is a benzoyl-hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04)
Scientific Research Applications
Synthesis and Characterization
In Vitro Bactericidal Activity : A study by Zadrazilova et al. (2015) evaluated the bactericidal activity of substituted benzamides, similar in structure to the compound , against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of such compounds in antimicrobial research Zadrazilova et al., 2015.
Degradation Impurities Identification : A study by Rawat et al. (2013) focused on identifying and characterizing degradation impurities in Daunorubicin Hydrochloride, a compound structurally related to the queried molecule, highlighting the importance of purity and stability in pharmaceutical compounds Rawat et al., 2013.
Nanoparticle Interaction Studies : Research by Karadurmus et al. (2017) explored the effects of nanoparticles on the interaction of Epirubicin, a molecule with structural similarities to the queried compound, with DNA, providing insights into the nano-bio interface and its potential therapeutic applications Karadurmus et al., 2017.
Biological Activities
Antimicrobial Activities : Compounds structurally related to the queried molecule have been synthesized and evaluated for their antimicrobial activities, indicating their potential application in combating microbial resistance Sharma et al., 2004.
Inhibition of Platelet Aggregation : A study by Okuda et al. (2011) synthesized oxime derivatives with a structure related to the queried compound and evaluated their effects as inhibitors of platelet aggregation, which is crucial in cardiovascular research Okuda et al., 2011.
properties
Molecular Formula |
C34H36ClN3O10 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride |
InChI |
InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/b36-16-;/t15-,20-,22-,23-,28+,34-;/m0./s1 |
InChI Key |
NKFHKYQGZDAKMX-SQCZLLAQSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)C6=CC=CC=C6)/C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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